“1H-Imidazole-1-sulfonyl azide hydrochloride” is an azide salt, which can be used as an intermediate in organic synthesis and material chemistry . It’s commonly used as a diazotropic transfer reagent in the field of chemical synthesis . It’s also used in the synthesis of bioactive molecules and organic functional materials .
This compound can be used as an alternative organic synthesis reagent to trifluoromethanesulfonyl azide . It’s an explosive colorless liquid, but some of its organic-soluble salts can be safely handled and stored as a solid .
In terms of reactions, like trifluoromethanesulfonyl azide, this compound generally converts primary amines or ammonium salts to azides when catalyzed by copper (II), nickel (II), zinc (II), and cobalt (II) salts . This reaction is effectively the reverse of the Staudinger reaction. Similarly, it’s able to transfer the diazo group (=N 2) under basic conditions .
This compound is widely used in organic synthesis . It can react with electrophilic reagents to produce corresponding compounds .
It is often used in the synthesis of acetylenes . Acetylenes are a type of hydrocarbon with triple bonds and have applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
This compound is used in cycloaddition reactions . Cycloaddition is a type of reaction where two or more unsaturated molecules (or parts of the same molecule) combine with the loss of a small number of discrete molecules, such as water or ammonia, to form a cyclic compound. The resulting cyclic compounds are often useful in the synthesis of a wide variety of chemical products.
It is used in the synthesis of cyclic compounds . Cyclic compounds are widely used in various fields due to their unique chemical properties.
This compound can serve as a nitrogen source in organic synthesis . It can react with electrophilic reagents to produce corresponding compounds .
It is used in the synthesis of bioactive molecules and organic functional materials . These materials have a wide range of applications in various fields such as pharmaceuticals, agrochemicals, and materials science.
1H-Imidazole-1-sulfonyl azide hydrochloride is an organic azide compound characterized by its molecular formula C₃H₄ClN₅O₂S. It appears as a colorless solid and is known for its potential use in organic synthesis, particularly as a reagent for converting primary amines and ammonium salts into azides. This compound is part of a broader class of azides that are known for their reactivity and utility in various chemical transformations .
The synthesis of 1H-Imidazole-1-sulfonyl azide hydrochloride typically involves:
Safety precautions are critical during synthesis due to the compound's explosive nature when improperly handled.
1H-Imidazole-1-sulfonyl azide hydrochloride finds applications primarily in:
Interaction studies involving 1H-Imidazole-1-sulfonyl azide hydrochloride focus on its reactivity with different substrates, particularly amines and other nucleophiles. The azide group can engage in click chemistry reactions, which are essential for developing new materials and pharmaceuticals. These interactions highlight its utility in synthetic organic chemistry and material science .
Several compounds exhibit similarities to 1H-Imidazole-1-sulfonyl azide hydrochloride, particularly within the class of sulfonyl azides. Notable comparisons include:
The uniqueness of 1H-Imidazole-1-sulfonyl azide hydrochloride lies in its balance between reactivity and stability under specific conditions, making it a valuable reagent in organic synthesis while also presenting handling challenges due to its explosive potential .
The inception of 1H-imidazole-1-sulfonyl azide hydrochloride can be traced to the groundbreaking work of Goddard-Borger and Stick, who first reported this compound in 2007. Their research emerged from a critical need in the synthetic chemistry community for a diazo transfer reagent that could provide the reactivity of existing compounds while eliminating the significant safety hazards associated with traditional reagents. The original publication demonstrated that this new reagent could effectively perform diazo transfer reactions, converting primary amines to azides and activated methylene substrates into diazo compounds with efficiency comparable to the established standard, trifluoromethanesulfonyl azide.
The initial synthesis methodology developed by Goddard-Borger and Stick represented a significant breakthrough in preparative accessibility. Their approach utilized a one-pot reaction sequence that could be conducted on a large scale using inexpensive starting materials, marking a departure from the costly and hazardous procedures required for existing reagents. The researchers demonstrated that their compound maintained excellent shelf stability and existed as a conveniently crystalline solid, features that immediately distinguished it from volatile and unstable alternatives that required immediate use or specialized storage conditions.
Early characterization studies revealed the compound's molecular structure and confirmed its identity as the hydrochloride salt of imidazole-1-sulfonyl azide. The European Community number 694-428-0 and Chemical Abstracts Service number 952234-36-5 were assigned to this compound, establishing its formal recognition in chemical databases. Initial spectroscopic analysis confirmed the presence of the characteristic azide functionality and the imidazole ring system, providing structural confirmation for this novel diazo transfer agent.
The development of 1H-imidazole-1-sulfonyl azide hydrochloride was directly motivated by the limitations of trifluoromethanesulfonyl azide, which had served as the primary diazo transfer reagent for more than forty years. Trifluoromethanesulfonyl azide, despite its proven effectiveness in diazo transfer reactions, presented numerous practical challenges that hindered its widespread adoption and safe application in synthetic laboratories. The preparation of trifluoromethanesulfonyl azide required the use of expensive and toxic trifluoromethanesulfonic anhydride, creating both economic and safety barriers for researchers.
The explosive nature of trifluoromethanesulfonyl azide represented perhaps the most significant limitation of this traditional reagent. The compound was notorious for hazards during both preparation and storage, necessitating immediate use after synthesis or storage only in highly dilute solutions. These safety concerns prevented commercial availability and required each laboratory to prepare the reagent independently, often immediately prior to use, creating inefficiencies and increasing the risk of accidents in synthetic operations.
Goddard-Borger and Stick's development of 1H-imidazole-1-sulfonyl azide hydrochloride addressed these limitations systematically. Their comparative studies demonstrated that the new reagent equaled trifluoromethanesulfonyl azide in its ability to act as a diazo donor, successfully converting both primary amines into azides and activated methylene substrates into diazo compounds. This functional equivalence was achieved while simultaneously eliminating the cost barriers associated with expensive starting materials and the safety hazards that had plagued the field for decades.
The synthetic accessibility of 1H-imidazole-1-sulfonyl azide hydrochloride represented a paradigm shift in diazo transfer chemistry. Unlike trifluoromethanesulfonyl azide, which required specialized equipment and expertise for safe handling, the new reagent could be prepared using standard laboratory techniques and equipment. The crystalline nature of the hydrochloride salt facilitated easy handling, storage, and transportation, enabling commercial production and widespread distribution to research laboratories worldwide.
The historical development of diazo transfer chemistry was characterized by a persistent tension between reactivity and safety, with early reagents often achieving excellent synthetic utility at the cost of significant handling hazards. Prior to the introduction of 1H-imidazole-1-sulfonyl azide hydrochloride, the field was dominated by reagents that required specialized expertise, equipment, and safety protocols that limited their accessibility to many research groups.
Trifluoromethanesulfonyl azide had established itself as the gold standard for diazo transfer reactions despite its limitations. The reagent's ability to efficiently convert amines to azides and facilitate other transformations made it indispensable for numerous synthetic applications, particularly in the preparation of complex molecules where alternative methods were unavailable or impractical. However, the explosive nature of this compound created a significant barrier to its routine use, as evidenced by the requirement for immediate preparation before use and the prohibition on commercial availability.
The economic challenges associated with traditional diazo transfer reagents also limited their accessibility. The requirement for trifluoromethanesulfonic anhydride in the preparation of trifluoromethanesulfonyl azide created substantial cost barriers, particularly for academic research groups with limited budgets. This economic constraint often forced researchers to seek alternative synthetic routes or abandon promising research directions when diazo transfer reactions were required.
Storage and handling challenges represented another significant historical limitation. Traditional reagents required specialized storage conditions, often necessitating refrigeration under inert atmospheres and protection from light and moisture. These requirements created logistical challenges for research groups and prevented the development of standardized protocols that could be readily adopted across different laboratories and research environments.
The lack of standardized safety protocols for handling explosive diazo transfer reagents created additional challenges for the field. Different research groups developed their own safety procedures, leading to inconsistencies in practice and potentially dangerous variations in handling techniques. The absence of commercial availability meant that each laboratory was responsible for developing its own synthesis, purification, and storage protocols, creating opportunities for accidents and limiting the reproducibility of synthetic procedures.
The introduction of 1H-imidazole-1-sulfonyl azide hydrochloride fundamentally transformed the accessibility and application of diazo transfer chemistry in modern organic synthesis. The compound's combination of excellent reactivity, improved safety profile, and commercial availability democratized access to diazo transfer reactions, enabling researchers across diverse fields to incorporate these transformations into their synthetic strategies.
The shelf stability of 1H-imidazole-1-sulfonyl azide hydrochloride eliminated many of the logistical challenges that had historically limited the application of diazo transfer chemistry. Researchers could now purchase the reagent commercially or prepare it in advance and store it under standard laboratory conditions, facilitating more efficient experimental planning and execution. This stability also enabled the development of standardized protocols that could be readily adopted across different research groups, improving reproducibility and facilitating collaborative research efforts.
The economic impact of this development was equally significant. The use of inexpensive starting materials and straightforward synthetic procedures reduced the cost barrier that had previously limited access to diazo transfer chemistry. Academic research groups and industrial laboratories could now incorporate diazo transfer reactions into their synthetic strategies without the substantial financial investment required for traditional reagents, expanding the scope of accessible synthetic transformations.
Modern applications of 1H-imidazole-1-sulfonyl azide hydrochloride have extended far beyond the original scope envisioned by its developers. The compound has found particular utility in click chemistry applications, where its ability to efficiently introduce azide functionality into diverse molecular scaffolds has proven invaluable. The development of the hydrogen sulfate salt variant has further enhanced the reagent's safety profile while maintaining its synthetic utility, providing an even more stable alternative for routine laboratory use.
The following table summarizes key comparative data between 1H-imidazole-1-sulfonyl azide hydrochloride and traditional diazo transfer reagents:
| Property | 1H-Imidazole-1-sulfonyl azide hydrochloride | Trifluoromethanesulfonyl azide |
|---|---|---|
| Commercial availability | Yes | No |
| Shelf stability | Excellent | Poor |
| Cost of preparation | Low | High |
| Safety profile | Improved | Hazardous |
| Reaction efficiency | Equivalent | Standard |
| Storage requirements | Standard conditions | Specialized conditions |
| Synthesis complexity | Simple | Complex |
The continued evolution of this reagent system has led to further improvements, including the development of the hydrogen sulfate salt, which exhibits even greater stability and reduced sensitivity compared to the original hydrochloride salt. These advances have maintained the compound's position at the forefront of diazo transfer chemistry while continuing to address emerging safety and practical concerns in modern synthetic laboratories.
The pioneering synthesis of 1H-Imidazole-1-sulfonyl azide hydrochloride was established by Goddard-Borger and colleagues, representing the first practical approach to this valuable diazo-transfer reagent [1] [2]. The original methodology employed a two-step procedure that begins with the in-situ generation of sulfuryl azide chloride through the reaction of sodium azide with sulfuryl chloride in anhydrous acetonitrile [1] [3]. This intermediate subsequently reacts with imidazole to form the free base of 1H-imidazole-1-sulfonyl azide, which is then converted to the hydrochloride salt through treatment with ethanolic hydrogen chloride [1] [2].
However, the original route presented significant safety concerns that became increasingly apparent through extended use and more detailed safety evaluations [5] [6]. The hydrochloride salt produced through this methodology was later found to be impact-sensitive and prone to decomposition during storage [5] [6]. The synthesis of the hydrochloride salt led to at least one significant explosion, with expected explosive byproducts including sulfonyl diazide and hydrazoic acid being present during the reaction [5] [6]. These safety issues, combined with the hygroscopic nature of the hydrochloride salt, led to the development of alternative synthetic approaches [5] [7].
The original procedure involved cooling a suspension of sodium azide in anhydrous acetonitrile to 0°C, followed by the dropwise addition of sulfuryl chloride over at least 10 minutes [1] [3]. The mixture was then warmed to room temperature and stirred for a minimum of 17 hours under an inert atmosphere [1] [3]. Subsequently, the reaction mixture was recooled to 0°C, and imidazole was added continuously over 10 minutes while maintaining the inert atmosphere [1] [3]. The resulting solution was diluted with ethyl acetate and basified through the addition of saturated aqueous sodium bicarbonate solution [1] [3]. Following organic layer separation, washing, and drying over magnesium sulfate, the solution was treated with ethanolic hydrogen chloride to precipitate the hydrochloride salt [1] [3].
The recognition of safety limitations in the original synthetic route prompted the development of updated methodologies that prioritize both efficiency and safety in large-scale operations [1] [8] [9]. These improved procedures were designed to avoid the isolation or concentration of potentially explosive intermediates while maintaining or improving the overall yield of the desired product [1] [8] [9]. The updated synthetic approaches represent a significant advancement in the field, offering industrial chemists safer alternatives for the preparation of this important reagent [1] [8] [9].
The implementation of one-pot synthesis methodology represents a fundamental improvement in the preparation of 1H-imidazole-1-sulfonyl azide salts [1] [8] [9]. This approach eliminates the need for intermediate isolation steps that previously posed significant safety risks [1] [8] [9]. The one-pot procedure begins with the same initial steps as the original route but incorporates direct salt formation without isolating the free base or the hazardous hydrochloride intermediate [1] [8] [9].
The one-pot approach has been successfully implemented in two distinct methodologies, designated as Method A and Method B, both developed by Potter and colleagues [1] [8] [9]. Method A employs a mixed solvent system of acetonitrile and ethyl acetate, while Method B utilizes ethyl acetate as the sole reaction solvent [1] [8] [9]. Both methods demonstrate significant improvements in overall safety profile while maintaining acceptable yields for large-scale production [1] [8] [9].
Method A follows the established protocol for the initial formation of the imidazole-1-sulfonyl azide intermediate but diverges in the salt formation step [1] [8] [9]. Instead of treating the organic solution with ethanolic hydrogen chloride, concentrated sulfuric acid is added directly to the dried ethyl acetate solution at 0°C [1] [8] [9]. This modification results in the formation of the hydrogen sulfate salt, which exhibits significantly improved stability characteristics compared to the hydrochloride salt [1] [8] [9]. The procedure yields 60% of the desired hydrogen sulfate salt, representing a slight decrease from the original route but with substantially improved safety characteristics [1] [8] [9].
Method B represents an optimized version of the one-pot approach, utilizing ethyl acetate as the sole reaction solvent throughout the entire procedure [1] [8] [9]. This modification eliminates the need for acetonitrile, simplifying the solvent system and improving the overall efficiency of the process [1] [8] [9]. The procedure begins with the suspension of sodium azide in ethyl acetate, followed by the dropwise addition of sulfuryl chloride at 0°C [1] [8] [9]. After stirring at room temperature for at least 17 hours, imidazole is added at 0°C, and the mixture is stirred for an additional 3 hours [1] [8] [9]. The organic layer is then washed with saturated aqueous sodium bicarbonate and water, dried over magnesium sulfate, and treated with concentrated sulfuric acid to form the hydrogen sulfate salt [1] [8] [9]. This optimized procedure yields 78% of the desired product, representing a significant improvement over both the original route and Method A [1] [8] [9].
The maintenance of an inert atmosphere throughout the synthesis procedure is absolutely critical for both safety and product quality [1] [8] [9] [10]. Nitrogen gas is the preferred inert atmosphere for these reactions, as it prevents the formation of explosive mixtures and protects the sensitive azide intermediates from oxidation [1] [8] [9] [10]. The inert atmosphere requirements apply to all stages of the synthesis, from the initial reaction setup through the final product isolation and storage [1] [8] [9] [10].
The introduction of an inert atmosphere is typically accomplished through evacuation of the reaction vessel followed by purging with nitrogen gas [1] [8] [9] [10]. This process should be repeated multiple times to ensure complete removal of oxygen and moisture from the reaction environment [1] [8] [9] [10]. The nitrogen flow should be maintained throughout the entire reaction sequence, with particular attention to periods when the reaction vessel is opened for reagent additions [1] [8] [9] [10].
Specific attention must be paid to the imidazole addition step, which is particularly sensitive to atmospheric moisture and oxygen [1] [8] [9] [10]. The imidazole should be added under a positive nitrogen pressure, with the addition rate carefully controlled to maintain temperature control while preventing exposure to air [1] [8] [9] [10]. The use of nitrogen-filled addition funnels or syringe techniques under positive pressure is recommended for this critical step [1] [8] [9] [10].
The quality of the nitrogen gas used in these procedures is also important, with dry nitrogen being preferred to prevent introduction of moisture into the reaction system [1] [8] [9] [10]. The use of gas purification systems, including moisture and oxygen traps, is recommended for critical applications where the highest product quality is required [1] [8] [9] [10]. Regular monitoring of the nitrogen flow rate and pressure is essential to ensure consistent reaction conditions throughout the synthesis procedure [1] [8] [9] [10].
Precise temperature control represents one of the most critical aspects of large-scale synthesis procedures for 1H-imidazole-1-sulfonyl azide hydrochloride [1] [8] [9] [10]. The synthesis involves multiple temperature-sensitive steps, each requiring specific temperature ranges and careful temperature transitions to ensure both safety and optimal product formation [1] [8] [9] [10]. The temperature control parameters have been systematically optimized to minimize the risk of uncontrolled reactions while maximizing the efficiency of each synthetic step [1] [8] [9] [10].
The initial suspension of sodium azide in the reaction solvent requires cooling to 0°C to prevent premature reaction with the subsequently added sulfuryl chloride [1] [8] [9] [10]. This cooling step is critical because the reaction between sodium azide and sulfuryl chloride is highly exothermic and can lead to rapid temperature increases if not properly controlled [1] [8] [9] [10]. The cooling is typically maintained using an ice-water bath, with continuous temperature monitoring to ensure the reaction mixture remains at the target temperature [1] [8] [9] [10].
The addition of sulfuryl chloride represents a particularly temperature-sensitive step that requires careful control to prevent thermal runaway [1] [8] [9] [10]. The sulfuryl chloride must be added dropwise over a period of at least 10 minutes while maintaining the reaction temperature at 0°C [1] [8] [9] [10]. The addition rate should be adjusted based on the observed temperature rise, with slower addition rates employed if significant temperature increases are observed [1] [8] [9] [10]. Following the completion of sulfuryl chloride addition, the reaction mixture is gradually warmed to room temperature and stirred for at least 17 hours [1] [8] [9] [10].
The imidazole addition step requires a return to 0°C to prevent rapid reaction and potential temperature excursions [1] [8] [9] [10]. The imidazole is added continuously over a period of 5 to 10 minutes, depending on the scale of the reaction [1] [8] [9] [10]. The addition rate should be carefully controlled to prevent localized heating, which could lead to decomposition of the azide intermediates [1] [8] [9] [10]. Following imidazole addition, the reaction mixture is stirred at 0°C for at least 3 hours to ensure complete reaction [1] [8] [9] [10].
The final salt formation step involves the addition of concentrated sulfuric acid to the dried organic solution at 0°C [1] [8] [9] [10]. This step is particularly exothermic and requires careful temperature control to prevent rapid heat generation [1] [8] [9] [10]. The sulfuric acid should be added dropwise over a period of 5 minutes, with continuous temperature monitoring to ensure the reaction temperature does not exceed 10°C [1] [8] [9] [10]. Following acid addition, the reaction mixture is gradually warmed to room temperature and stirred for 24 hours to allow complete crystallization of the product [1] [8] [9] [10].
The purification and isolation of 1H-imidazole-1-sulfonyl azide hydrochloride requires specialized techniques that address both the chemical sensitivity of the compound and the safety considerations associated with handling energetic materials [1] [8] [9] [11]. The purification process must effectively remove impurities while preserving the chemical integrity of the azide functionality [1] [8] [9] [11]. Modern purification techniques have been developed to minimize handling risks while achieving high purity levels suitable for synthetic applications [1] [8] [9] [11].
The initial purification step involves the removal of inorganic impurities and excess reagents through aqueous extraction procedures [1] [8] [9] [11]. The organic phase containing the crude 1H-imidazole-1-sulfonyl azide is partitioned with saturated aqueous sodium bicarbonate solution to neutralize acidic impurities and remove excess hydrazoic acid [1] [8] [9] [11]. This extraction step is critical for safety, as it removes potentially explosive hydrazoic acid that could accumulate during the reaction [1] [8] [9] [11]. The organic layer is then washed with water to remove residual inorganic salts and dried over anhydrous magnesium sulfate to remove trace moisture [1] [8] [9] [11].
The crystallization process represents the primary purification method for obtaining high-purity 1H-imidazole-1-sulfonyl azide salts [1] [8] [9] [11]. The crystallization is typically initiated through the addition of concentrated sulfuric acid to the dried organic solution, resulting in the precipitation of the hydrogen sulfate salt [1] [8] [9] [11]. The crystallization conditions have been optimized to promote the formation of high-quality crystals while minimizing the formation of oils or amorphous solids [1] [8] [9] [11]. The crystallization is allowed to proceed at room temperature for 24 hours to ensure complete precipitation and crystal growth [1] [8] [9] [11].
The isolation of the crystalline product is accomplished through vacuum filtration using appropriate filtration equipment designed for handling energetic materials [1] [8] [9] [11]. The crystals are washed with small amounts of cold ethyl acetate to remove residual impurities while minimizing product loss [1] [8] [9] [11]. The washing solvent volume is kept to a minimum to prevent dissolution of the product while effectively removing impurities [1] [8] [9] [11]. The use of cold solvent is essential to minimize product solubility and maximize recovery [1] [8] [9] [11].
The final drying step involves the use of high vacuum to remove residual solvents and moisture from the crystalline product [1] [8] [9] [11]. The drying is typically performed at room temperature under high vacuum for extended periods to ensure complete solvent removal [1] [8] [9] [11]. The use of elevated temperatures during drying is avoided due to the thermal sensitivity of the azide functionality [1] [8] [9] [11]. The dried product is stored under nitrogen atmosphere in appropriate containers to prevent moisture absorption and degradation [1] [8] [9] [11].
Recrystallization techniques can be employed when higher purity levels are required for specific applications [1] [8] [9] [11]. The recrystallization is typically performed using ethyl acetate or other suitable solvents, with careful attention to temperature control and crystallization conditions [1] [8] [9] [11]. The recrystallization process must be conducted under inert atmosphere to prevent oxidation or decomposition of the azide functionality [1] [8] [9] [11]. Multiple recrystallization cycles may be required to achieve the desired purity levels for critical applications [1] [8] [9] [11].
Comprehensive quality control and analytical characterization of 1H-imidazole-1-sulfonyl azide hydrochloride is essential for ensuring both product quality and safety in synthetic applications [3] [13]. The analytical methods employed must provide accurate assessment of purity, identity, and stability while addressing the unique challenges associated with azide-containing compounds [3] [13]. Modern analytical techniques have been developed and validated specifically for this class of compounds to provide reliable quality control data [3] [13].
Nuclear magnetic resonance spectroscopy represents the primary method for structural confirmation and purity assessment of 1H-imidazole-1-sulfonyl azide hydrochloride [3] [13]. Proton NMR analysis in deuterated water provides characteristic signals that allow for unambiguous identification of the compound [3] [13]. The proton NMR spectrum exhibits signals at δ 9.43 (singlet, 1H), δ 8.00 (singlet, 1H), and δ 7.60 (singlet, 1H), corresponding to the imidazole ring protons [3] [13]. These chemical shifts are diagnostic for the 1H-imidazole-1-sulfonyl azide structure and provide confirmation of product identity [3] [13].
Carbon-13 NMR spectroscopy provides additional structural information and confirms the carbon skeleton of the molecule [3] [13]. The carbon-13 NMR spectrum in deuterated water shows characteristic signals at δ 137.66, δ 123.01, and δ 120.20, corresponding to the carbon atoms of the imidazole ring system [3] [13]. These chemical shifts are consistent with the expected electronic environment of the carbon atoms in the 1H-imidazole-1-sulfonyl azide structure [3] [13]. The integration patterns and chemical shifts provide valuable information for confirming the molecular structure and assessing the purity of the compound [3] [13].
Liquid chromatography-mass spectrometry analysis provides simultaneous separation and mass spectral identification of the target compound and potential impurities [3] [13]. The LC-MS analysis typically shows a molecular ion peak at m/z 173.80 ([M+1]+) with a retention time of 2.73 minutes under standard analytical conditions [3] [13]. The mass spectral fragmentation pattern provides additional structural information and can be used to identify related impurities or degradation products [3] [13]. The chromatographic separation allows for quantitative determination of purity levels and monitoring of potential decomposition products [3] [13].
Fourier transform infrared spectroscopy provides valuable information about the functional groups present in the molecule and can be used to monitor the integrity of the azide functionality [3] [13]. The FTIR spectrum shows characteristic absorption bands corresponding to the sulfonyl azide group, imidazole ring, and other functional groups [3] [13]. The azide stretching frequency provides particularly important information about the chemical environment of the azide group and can be used to monitor potential decomposition or chemical changes [3] [13]. Regular FTIR analysis during storage can provide early warning of decomposition or degradation [3] [13].
High-performance liquid chromatography represents the standard method for quantitative purity analysis and stability monitoring [3] [13]. The HPLC analysis provides accurate quantification of the target compound and can detect trace levels of impurities or degradation products [3] [13]. The chromatographic conditions are optimized to provide baseline separation of the target compound from potential impurities, including starting materials, reaction byproducts, and decomposition products [3] [13]. Regular HPLC analysis during storage provides valuable stability data and can be used to establish appropriate storage conditions and shelf life [3] [13].
Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, provide critical safety information about the thermal stability and decomposition characteristics of the compound [14] [7]. The thermal analysis data shows that the hydrogen sulfate salt has a decomposition temperature of approximately 131°C, which is significantly higher than the hydrochloride salt [14] [7]. This information is essential for establishing safe handling procedures and storage conditions [14] [7]. The thermal analysis also provides information about the enthalpy of decomposition, which is important for assessing the potential energy release during decomposition [14] [7].
X-ray crystallography provides detailed information about the solid-state structure of the compound and can be used to understand the relationship between structure and stability [7]. The crystal structure analysis reveals the molecular conformation, intermolecular interactions, and packing arrangements that influence the physical and chemical properties of the compound [7]. This information is particularly valuable for understanding the differences in stability between different salt forms and for guiding the development of improved synthetic procedures [7].
Elemental analysis provides confirmation of the molecular formula and can be used to detect the presence of impurities or degradation products [3] [13]. The elemental analysis should be consistent with the expected molecular formula for the specific salt form being analyzed [3] [13]. Deviations from the expected elemental composition can indicate the presence of impurities, incomplete salt formation, or decomposition products [3] [13]. Regular elemental analysis during storage can provide additional information about the stability of the compound under various storage conditions [3] [13].
Health Hazard